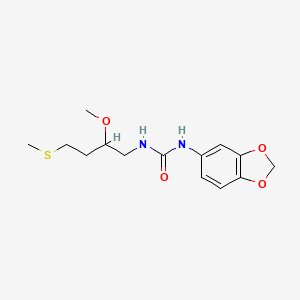

![molecular formula C10H12F2N2O B2950962 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 2199474-11-6](/img/structure/B2950962.png)

4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

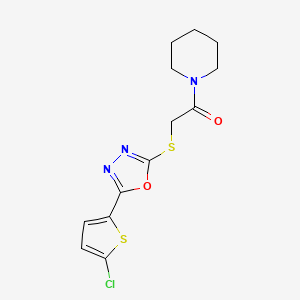

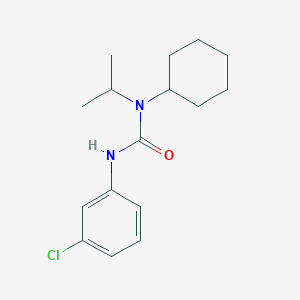

4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as DFECPMP and is a cyclopenta[d]pyrimidine derivative. DFECPMP has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Structural Insights

The compound 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine, due to its structural complexity and potential reactivity, may serve as a valuable precursor or structural analog in the synthesis of various fluorinated organic compounds. Fluorinated compounds are of significant interest in medicinal chemistry and materials science for their unique properties, such as enhanced stability, lipophilicity, and bioactivity. Although the direct studies on 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine are limited, insights can be drawn from related research on fluorinated pyrimidines and their derivatives.

Synthesis of Fluorinated Analogues

Studies on the synthesis of fluorinated analogues of pyrimidine derivatives demonstrate the importance of fluorine atoms in modulating the physical, chemical, and biological properties of these molecules. For instance, the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues highlights the role of fluorine in enhancing the molecular stability and potential biological activity of pyrimidine derivatives (Sukach et al., 2015).

Electronic and Optical Properties

The study of thiopyrimidine derivatives for their electronic, linear, and nonlinear optical properties underscores the significance of the pyrimidine ring in developing materials for optoelectronic applications. Such research illustrates how modifications to the pyrimidine core can lead to materials with desirable electronic and photophysical characteristics (Hussain et al., 2020).

Antiviral and Cytostatic Applications

The creation of novel pyrimidine derivatives with specific functional groups has been explored for their antiviral and cytostatic activities. This indicates the potential of pyrimidine-based compounds, such as 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine, in the development of new therapeutic agents (Prekupec et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death .

Biochemical Pathways

The compound affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA . By interfering with these pathways, the compound can disrupt the replication and transcription processes in cancer cells .

Result of Action

The compound shows superior cytotoxic activities against certain cancer cell lines . It inhibits the growth of these cells, leading to their death . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cancer cells .

properties

IUPAC Name |

4-(2,2-difluoroethoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c1-6-13-8-4-2-3-7(8)10(14-6)15-5-9(11)12/h9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJOXAJASCIONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCC2)C(=N1)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2950882.png)

![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)

![N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2950884.png)

![6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2950885.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2950895.png)

![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)

![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)